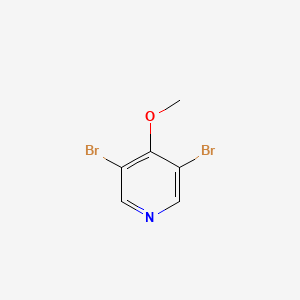

3,5-二溴-4-甲氧基吡啶

描述

The compound of interest, 3,5-Dibromo-4-methoxypyridine, is a brominated pyridine derivative with a methoxy group at the fourth position. This structure is related to various pyridine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The presence of bromine atoms and a methoxy group in the pyridine ring can significantly influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves regioselective halogenation and functional group transformations. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving nucleophilic substitution, methoxylation, and bromination steps . Similarly, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine was accomplished by converting the dibrominated compound with sodium ethylate, followed by interaction with ammonia and acetylation . These methods highlight the reactivity of bromine atoms in such compounds and the possibility of transforming them into various functionalized pyridines.

Molecular Structure Analysis

The molecular structure of brominated pyridines can be determined using techniques such as X-ray crystallography. For example, the crystal structure of (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile, a compound with a related bromo and methoxy substitution pattern, was elucidated to determine the position of added groups . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and their spatial interactions, which can affect the compound's reactivity and properties.

Chemical Reactions Analysis

Brominated pyridines are versatile intermediates in organic synthesis due to the reactivity of bromine atoms. They can undergo various chemical reactions, including nucleophilic substitutions, to introduce different functional groups. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine was examined to explore the potential transformations of chlorinated pyridines . Additionally, the reaction activity of 3-methoxy-5-chloro-2,6-dinitropyridine was analyzed, demonstrating the ability to perform substitution, oxidation, and nitration reactions on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines, such as melting points, solubility, and stability, are influenced by the substituents on the pyridine ring. For example, 3-Methoxy-5-chloro-2,6-dinitropyridine was synthesized and characterized, with its melting point reported to be 115-117 °C . These properties are essential for the practical application of these compounds in chemical synthesis and pharmaceutical development.

科学研究应用

硝化和衍生物形成

3,5-二溴-4-甲氧基吡啶参与各种硝化过程。例如,3-溴-5-甲氧基吡啶-N-氧化物等衍生物的硝化会产生独特的硝基化合物 (Hertog, Ammers, & Schukking, 2010)。类似地,它与二甲基甲酰胺中的甲氧根和甲硫醇根离子的反应导致单取代或双取代产物 (Testaferri, Tiecco, Tingoli, Bartoli, & Massoli, 1985).

在水中的稳定性

研究表明,由 4-甲氧基吡啶-2,6-二甲醛产生的衍生物在水中表现出显着的稳定性,这对各种化学合成具有重要意义 (Saggiomo & Lüning, 2008).

与亲核试剂的相互作用

已经研究了 3,5-二溴-4-甲氧基吡啶与某些溶剂中的亲核试剂(如甲氧根离子)之间的相互作用,揭示了 sigma 络合物的形成和稳定性 (Biffin, Miller, Moritz, & Paul, 1970).

生物碱的合成

甲氧基吡啶,包括 3,5-二溴-4-甲氧基吡啶衍生物,已用于合成石松生物碱等复杂有机化合物 (Bisai & Sarpong, 2010).

化学选择性脱甲基

已经开发出一种针对各种甲氧基吡啶衍生物(包括 3,5-二溴-4-甲氧基吡啶)的化学选择性脱甲基方法,证明了其在高效合成重要物质中的效用 (Makino, Hasegawa, Inoue, Araki, Tabata, Oshitari, Ito, Natsugari, & Takahashi, 2019).

复杂分子的合成

研究表明,3,5-二溴-4-甲氧基吡啶是合成复杂分子(如 3-乙酰氨基-5-乙氧基吡啶)的关键,通过各种中间步骤 (Hertog, Falter, & Linde, 1948).

安全和危害

The safety information available indicates that 3,5-Dibromo-4-methoxypyridine may be harmful if swallowed . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . Always handle it with appropriate personal protective equipment and ensure adequate ventilation .

属性

IUPAC Name |

3,5-dibromo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITQLRNAXLKYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617778 | |

| Record name | 3,5-Dibromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-4-methoxypyridine | |

CAS RN |

25813-24-5 | |

| Record name | 3,5-Dibromo-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)